(S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL
Description
Significance of Chiral Molecules in Contemporary Organic Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. rsc.orgnih.gov These mirror images, known as enantiomers, can exhibit vastly different biological and chemical properties despite having the same chemical formula and connectivity. nih.gov This distinction is critical in biological systems, where enzymes, receptors, and other biomolecules are themselves chiral and often interact selectively with only one enantiomer of a chiral compound. nih.govnih.gov
The significance of this is starkly illustrated in the pharmaceutical industry. For many drugs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. nih.gov Consequently, the ability to synthesize single enantiomers of drug intermediates and active pharmaceutical ingredients has become a critical focus for ensuring the safety and efficacy of modern medicines. nih.gov This has driven the development of asymmetric synthesis, a field dedicated to methods that selectively produce one enantiomer over the other. youtube.com
Overview of Chiral Amino Diols as Versatile Chiral Scaffolds
Among the vast arsenal (B13267) of tools available for asymmetric synthesis, chiral amino diols have emerged as exceptionally versatile and valuable scaffolds. rsc.orgnih.gov These compounds contain both amine and hydroxyl functional groups, often arranged in a specific, stereochemically defined manner. This bifunctionality allows them to act as powerful ligands for metal catalysts, as organocatalysts, or as chiral auxiliaries. rsc.orgiupac.org
Chiral amino alcohols and their diol counterparts are considered "privileged" skeletons because they are core components in many classic ligands, natural products, and pharmaceutical compounds. rsc.org The hydroxyl groups can coordinate to Lewis acidic centers of reagents or substrates, while the amino group provides an additional point of interaction, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. nih.gov Their utility spans a wide range of asymmetric transformations, including reductions, additions, and carbon-carbon bond-forming reactions. rsc.org
Historical Context of Chiral Diol Development
The understanding of chirality dates back to the mid-19th century with Louis Pasteur's pioneering work separating the enantiomeric crystals of tartaric acid salts. nih.gov This discovery laid the conceptual groundwork for stereochemistry. However, the practical application of this knowledge in synthesis, particularly the development of specific chiral molecules to control reactions, evolved over many decades.
The field of asymmetric catalysis saw significant advancements with the development of chiral ligands. Among these, chiral diols have played a prominent role. A landmark in this area was the development of axially chiral biaryl diols like 1,1'-bi-2-naphthol (B31242) (BINOL). wikipedia.org First resolved in the 1920s, BINOL and its derivatives later proved to be exceptionally effective ligands in a multitude of metal-catalyzed asymmetric reactions, demonstrating the power of a well-designed chiral scaffold. nih.govwikipedia.org Similarly, tartaric acid and its derivatives, readily available from the chiral pool, have long been used to create a variety of chiral diol-based catalysts and auxiliaries. nih.gov The journey from Pasteur's initial observations to the rational design of sophisticated chiral diols like BINOL highlights a continuous effort to harness chirality for precise molecular construction. nih.govwikipedia.org
Introduction to the (S)-2-(Dibenzylamino)pentane-1,5-diol Structural Motif
The compound this compound represents a specific structural motif within the broader class of chiral amino diols. Its core structure is a five-carbon chain featuring two hydroxyl groups at positions 1 and 5, and a stereocenter at the C-2 position with (S)-configuration. The amine at this chiral center is substituted with two benzyl (B1604629) groups.
While direct and extensive research on this compound is not widely available in published literature, its structure can be understood by dissecting its components. The foundational molecule, (S)-2-aminopentane-1,5-diol, is a known chiral building block. nih.govsigmaaldrich.com The dibenzylamino group is commonly employed in organic synthesis as a protecting group for a primary amine. nih.gov This protective strategy is crucial in multi-step syntheses to prevent the amine from participating in unwanted side reactions. nih.gov The use of two benzyl groups provides steric bulk and specific electronic properties that can influence the reactivity and conformation of the molecule.
A plausible synthetic route to this compound would involve starting from a readily available chiral precursor, such as the amino acid (S)-glutamic acid. Reduction of the carboxylic acid functionalities in glutamic acid would yield the (S)-2-aminopentane-1,5-diol backbone. Subsequent N-alkylation with benzyl bromide would then install the dibenzylamino protecting group, affording the target molecule. This positions this compound as a potentially valuable, protected chiral intermediate for the synthesis of more complex molecules. After its role in guiding stereoselective reactions is complete, the benzyl groups can typically be removed via hydrogenolysis to reveal the primary amine for further functionalization. nih.gov
Data Tables
Table 1: Properties of the Core Structural Unit and a Related Precursor
This table provides computed and known properties for the foundational achiral and chiral amino diols related to the title compound. Data for the specific dibenzylated compound is not widely published and would require experimental determination.
| Property | 2-Aminopentane-1,5-diol nih.govmolport.com | (2S)-2-Aminopentane-1,5-diol nih.govsigmaaldrich.com |
| CAS Number | 21926-01-2 | 21946-71-4 |
| Molecular Formula | C₅H₁₃NO₂ | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol | 119.16 g/mol |
| IUPAC Name | 2-aminopentane-1,5-diol | (2S)-2-aminopentane-1,5-diol |
| SMILES | NC(CO)CCCO | C(CC@@HN)CO |
| InChIKey | UEDDHBVGNLVMRQ-UHFFFAOYSA-N | UEDDHBVGNLVMRQ-YFKPBYRVSA-N |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)pentane-1,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMJXJLQFBAPTD-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CCCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of S 2 Dibenzylamino Pentane 1,5 Diol in Asymmetric Catalysis and Induction
Chiral Ligand Applications in Metal-Catalyzed Asymmetric Reactions
The utility of a chiral molecule as a ligand in metal-catalyzed reactions hinges on its ability to form a stable, well-defined complex with a metal ion. This chiral complex then interacts with the substrate(s) to facilitate a chemical transformation, influencing the stereochemical outcome by creating a biased chiral environment around the active site. Chiral amino diols are a well-established class of ligands, capable of forming chelate structures with metals through the nitrogen and oxygen atoms, thereby creating a rigid and predictable catalytic pocket.
Despite the structural potential of (S)-2-(dibenzylamino)pentane-1,5-diol, a thorough review of scientific literature reveals a lack of specific studies detailing its application as a chiral ligand in the following metal-catalyzed asymmetric reactions. The sections below provide a general overview of these important transformations, which are typically facilitated by other classes of chiral ligands.
The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. This transformation yields valuable chiral secondary alcohols. wikipedia.org The reaction is commonly catalyzed by a complex formed in situ from a chiral ligand and a metal species, often a titanium(IV) alkoxide. mdpi.com A variety of chiral ligands, including amino alcohols, diols, and their derivatives, have been successfully employed. wikipedia.orgacs.org For instance, pinane-based aminodiols derived from natural (−)-β-pinene have been used as catalysts in the addition of diethylzinc to various aldehydes, achieving moderate to good enantioselectivities (up to 87% ee). mdpi.com Similarly, carbohydrate-derived chiral diols and β-amino alcohols have shown high catalytic activity and enantioselectivities up to 96% ee in titanium-promoted diethylzinc additions. mdpi.com
However, there is no specific research data available on the use of this compound as a ligand for this transformation.
Table 1: Illustrative Examples of Chiral Ligand Performance in the Diethylzinc Addition to Benzaldehyde (B42025) This table presents data for other chiral ligands to illustrate typical results for this reaction type, as no data for this compound is available.
| Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pinane-based Aminodiol | Ligand/Et₂Zn/Ti(OⁱPr)₄ | High | up to 87 | mdpi.com |
| Carbohydrate-based Diol | Ligand/Et₂Zn/Ti(OⁱPr)₄ | 75-90 | 35-56 | mdpi.com |
| TADDOL | Ligand/Ti(OⁱPr)₄ | High | up to 99 | wikipedia.org |
The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter. Chiral metal complexes are often employed to catalyze this reaction enantioselectively. researchgate.net C₂-symmetric amino diols have been used to synthesize heterobimetallic (Li-Al) chiral catalysts that are effective for promoting Michael additions of nucleophiles like malonates to α,β-unsaturated compounds with high yields and asymmetric induction. researchgate.netsemanticscholar.org Another study utilized a lanthanum-sodium complex with a chiral amino diol ligand to catalyze the addition of thiols and malonates to enones. researchgate.net
A detailed search of the chemical literature did not yield any studies describing the use of this compound as a ligand in catalyzing asymmetric Michael addition reactions.
The design of chiral ligands is central to the field of asymmetric catalysis, with applications spanning a vast range of transformations beyond those already mentioned. acs.org Chiral ligands are crucial for asymmetric hydrogenations, oxidations, cycloadditions, and C-H activation reactions. researchgate.netrsc.org For example, chiral diols have been evaluated as ligands for copper-mediated enantioselective C-H alkynylation of ferrocenes. researchgate.net However, no published research could be located that specifically employs this compound as a ligand in other metal-catalyzed asymmetric transformations.
Role as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. wikipedia.org It directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in excess. sigmaaldrich.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org Amino alcohols are a common source of chiral auxiliaries, with well-known examples including Evans oxazolidinones and pseudoephedrine. wikipedia.orgwilliams.edu
Despite the structural suitability of this compound for this role, no specific literature detailing its use as a chiral auxiliary in the following transformations could be identified.
Diastereoselective alkylation of enolates derived from substrates bearing a chiral auxiliary is a robust and widely used method for the asymmetric synthesis of α-substituted carbonyl compounds. williams.eduacs.org The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face of the enolate. williams.eduyoutube.com For example, N-acyl oxazolidinones (Evans auxiliaries) are deprotonated to form a rigid chelated enolate, which then undergoes highly diastereoselective alkylation. williams.eduacs.org Similarly, amides derived from pseudoephedrine are used to achieve highly diastereoselective alkylations to produce enantiomerically enriched carboxylic acids, ketones, and alcohols.
No studies have been reported on the application of this compound as a chiral auxiliary to direct diastereoselective alkylation reactions.
Table 2: Illustrative Examples of Chiral Auxiliaries in Diastereoselective Alkylation This table presents data for established chiral auxiliaries to illustrate typical outcomes for this reaction type, as no data for this compound is available.
| Chiral Auxiliary | Substrate Type | Diastereomeric Ratio (dr) | Reference |
| 4-Benzyl-2-oxazolidinone | N-propionyl imide | 98:2 | williams.eduacs.org |
| Pseudoephedrine | Amide | High |
Asymmetric cyclopropanation is a key method for synthesizing chiral cyclopropanes, which are important structural motifs in many biologically active molecules. nih.govwiley-vch.de This transformation can be controlled by either chiral catalysts or chiral auxiliaries. rsc.orgnih.gov When using a chiral auxiliary, a substrate containing an alkene is modified with the auxiliary. The subsequent cyclopropanation reaction, often a Simmons-Smith reaction or a metal-catalyzed decomposition of a diazo compound, is directed by the auxiliary to produce a specific diastereomer of the cyclopropane (B1198618) product. rsc.orgharvard.edu For instance, the hydroxyl group of a chiral allylic alcohol can direct the Simmons-Smith reagent to one face of the double bond. wiley-vch.de
A comprehensive literature search found no instances of this compound being used as a chiral auxiliary in asymmetric cyclopropanation reactions.
Diels-Alder and Hetero Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and its asymmetric variants are of great importance in chemical synthesis. pnas.orgnih.gov Chiral catalysts, often derived from chiral diols or amines, are used to control the enantioselectivity of these reactions. nih.govscielo.br For instance, chiral diols like TADDOL and axially chiral biaryl diols (BAMOLs) have been successfully used as hydrogen-bonding catalysts in hetero-Diels-Alder reactions, activating aldehydes to react with dienes with high enantioselectivity. acs.orgresearchgate.net Despite the structural similarities, there is no specific literature found that describes the use of this compound as a catalyst or chiral auxiliary in either Diels-Alder or hetero-Diels-Alder reactions.
Intramolecular Cyclizations
Intramolecular cyclizations are crucial reactions for constructing cyclic molecules, and their asymmetric catalysis is key to producing chiral rings. nih.govrsc.org Various catalytic systems are employed to achieve high stereocontrol in these transformations. nih.gov However, a review of available resources shows no specific studies or examples where this compound is utilized to catalyze or direct intramolecular cyclization reactions.
Asymmetric Hydroxylation
Asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation, is a renowned method for converting alkenes into chiral vicinal diols. wikipedia.orgnumberanalytics.com This reaction class typically relies on osmium tetroxide in combination with specific chiral ligands derived from quinine (B1679958) alkaloids, such as (DHQ)₂-PHAL and (DHQD)₂-PHAL, to achieve high enantioselectivity. wikipedia.orgnih.gov There is no evidence in the searched literature to suggest that this compound has been used as a ligand in this or other asymmetric hydroxylation methods.
Applications in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. princeton.edumdpi.com Chiral amines and alcohols are prominent classes of organocatalysts. nih.govrsc.org While the structure of this compound contains both amine and alcohol functional groups, making it a plausible candidate for organocatalysis, there are no specific reports of its application in this field within the reviewed literature.
This compound as a Chiral Building Block
Chiral molecules like this compound are valuable as chiral building blocks, serving as starting materials for the synthesis of more complex structures. The unbenzylated parent compound, (2S)-2-aminopentane-1,5-diol, is recognized as a chiral chemical entity. nih.gov However, specific examples of its derivatization and incorporation into complex organic or bioactive compounds are not detailed in the available literature.
The synthesis of complex molecules often relies on the strategic use of smaller, enantiopure fragments. mdpi.com While this is a potential application for the title compound, no specific published syntheses using this compound as a starting material for a larger, complex molecule could be identified.
The incorporation of chiral fragments is a cornerstone of modern drug discovery and development. rsc.orgmdpi.com The parent structure, pentane-1,5-diol, has applications as a solvent and absorption enhancer in topical pharmaceutical formulations. nih.govnih.gov However, there is no information available that details the use of the chiral derivative this compound in the synthesis of any specific bioactive compounds.
Spectroscopic and Stereochemical Characterization of S 2 Dibenzylamino Pentane 1,5 Diol and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules in solution. For (S)-2-(dibenzylamino)pentane-1,5-diol, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and to deduce the stereochemical arrangement at the chiral center (C2).
Detailed analysis of ¹H NMR spectra, including chemical shifts (δ), signal multiplicities, and proton-proton coupling constants (J-values), provides critical information about the local environment of each proton. The diastereotopic protons of the methylene groups in the pentane chain and the benzyl (B1604629) groups can exhibit distinct chemical shifts, offering insights into the molecule's preferred conformation.
To definitively assign the absolute configuration using NMR, chiral derivatizing agents (CDAs) are often employed. Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or α-methoxyphenylacetic acid (MPA) can be reacted with the diol functional groups of the title compound to form diastereomeric esters. The NMR spectra of these diastereomers will show different chemical shifts, particularly for protons near the chiral center. By comparing the ¹H NMR spectra of the esters formed from the (R)- and (S)-enantiomers of the CDA, a model can be applied to determine the absolute configuration of the original amino diol. acs.orgresearchgate.net For 1,n-diols, the analysis of the chemical shift differences (Δδ) between the (S)- and (R)-ester derivatives allows for a reliable assignment of the stereocenter. researchgate.net
Illustrative ¹H NMR Data for a Chiral Amino Diol Derivative
This table presents typical data that would be analyzed for stereochemical assignment. Actual values for this compound are not publicly available.
| Proton Assignment | Multiplicity | Coupling Constant (J) in Hz |
| H-1a, H-1b | m | - |
| H-2 | m | - |
| H-3a, H-3b | m | - |
| H-4a, H-4b | m | - |
| H-5a, H-5b | m | - |
| Ar-H (Benzyl) | m | - |
| CH₂ (Benzyl) | d | - |
Illustrative ¹³C NMR Data
This table shows expected chemical shift regions for the carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
| C-1 | ~60-65 |
| C-2 | ~55-60 |
| C-3 | ~25-30 |
| C-4 | ~30-35 |
| C-5 | ~60-65 |
| CH₂ (Benzyl) | ~50-55 |
| C (Aromatic) | ~125-140 |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of both relative and absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, obtaining a suitable single crystal is the prerequisite for analysis. The resulting crystal structure would reveal:
Connectivity: The exact bonding arrangement of all atoms.
Relative Configuration: The spatial orientation of the dibenzylamino group and the hydroxymethyl group relative to the rest of the pentane chain.
Absolute Configuration: By using anomalous dispersion, particularly if a heavy atom is present in the crystal structure or by using specific crystallographic parameters like the Flack parameter, the true (S) configuration at the C2 stereocenter can be confirmed. researchgate.net A Flack parameter value close to zero for the correct enantiomer model confirms the assignment with high confidence.
Hypothetical Crystallographic Data Table for this compound
This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific data for the title compound is not available in published literature.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₅NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1992.5 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | 0.05(3) |
Chiral Chromatography and Other Optical Methods for Enantiomeric Purity Assessment
While NMR and X-ray crystallography establish the stereochemical identity of a compound, chiral chromatography is the primary method for determining its enantiomeric purity or enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique.
The principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times for the (S) and (R) enantiomers. sigmaaldrich.com For amino diols like this compound, several types of CSPs could be effective, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases. scas.co.jp
The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. A successful method allows for the quantification of the area under each peak, from which the enantiomeric excess can be calculated using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100
Example Chiral HPLC Method Parameters
This table provides an example of typical conditions used for the chiral separation of amino alcohols. These are not specific to the title compound.
| Parameter | Condition |
| Column | Chiralpak® AD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S-enantiomer) | 8.5 min |
| Retention Time (R-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Other optical methods, such as polarimetry, which measures the rotation of plane-polarized light, can confirm that the compound is optically active. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide information about the absolute configuration by comparing the experimental spectrum to theoretical calculations or to spectra of known related compounds. nih.gov
Mechanistic Insights and Computational Studies on S 2 Dibenzylamino Pentane 1,5 Diol Mediated Reactions
Proposed Reaction Mechanisms in Asymmetric Transformations
The primary application of (S)-2-(dibenzylamino)pentane-1,5-diol is as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. The generally accepted mechanism involves the in-situ formation of a chiral catalyst through the reaction of the amino diol with a dialkylzinc compound (e.g., diethylzinc).
In this process, the acidic protons of the two hydroxyl groups and the secondary amine react with the dialkylzinc to form a dimeric zinc complex. This complex is believed to be the active catalytic species. The proposed catalytic cycle for the addition of diethylzinc (B1219324) to an aldehyde, for instance, can be outlined as follows:
Catalyst Formation: this compound reacts with three equivalents of diethylzinc. The first two equivalents deprotonate the two hydroxyl groups, and the third reacts with the secondary amine to form a zinc amide and release ethane (B1197151) gas. This results in a structurally organized, chiral zinc-ligand complex.
Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms of the chiral catalyst. The specific orientation of the aldehyde is directed by the steric and electronic properties of the ligand.
Alkyl Transfer: An ethyl group from another zinc atom is transferred to the carbonyl carbon of the coordinated aldehyde. This transfer occurs through a six-membered ring-like transition state, which is crucial for determining the stereoselectivity of the reaction.
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released upon reaction with another molecule of diethylzinc, thereby regenerating the active catalyst to continue the cycle.
The dibenzyl group on the nitrogen atom plays a crucial steric role, helping to create a well-defined chiral pocket around the active site.
Computational Modeling and Molecular Dynamics Simulations
To gain deeper insight into the reaction mechanism and the origins of enantioselectivity, computational studies, including molecular modeling and molecular dynamics simulations, have been employed. These studies complement experimental findings by providing detailed energetic and structural information about the catalytic cycle.
Transition State Analysis
Computational analyses, often using Density Functional Theory (DFT), have focused on identifying and characterizing the key transition states, particularly the one involved in the enantioselective alkyl transfer step. These studies have shown that there are two primary competing transition states, one leading to the (R)-product and the other to the (S)-product.
The energy difference between these two diastereomeric transition states is the determining factor for the enantiomeric excess (ee) of the reaction. Calculations have indicated that the more stable transition state benefits from favorable non-covalent interactions and minimized steric repulsions between the substrate and the chiral ligand. The bulky dibenzyl group is instrumental in destabilizing the transition state that would lead to the minor enantiomer.
Substrate-Catalyst/Auxiliary Interactions
Molecular modeling has been instrumental in visualizing the interactions between the aldehyde substrate and the chiral catalyst derived from this compound. Key interactions identified include:
Coordination: The carbonyl oxygen of the aldehyde coordinates to a zinc atom of the catalyst.
Steric Hindrance: The dibenzylamino group creates a significant steric barrier that dictates the facial selectivity of the aldehyde. The aldehyde orients itself to minimize steric clash between its substituents and the bulky benzyl (B1604629) groups.
Hydrogen Bonding: Although not a primary interaction in the transition state for alkyl transfer, potential hydrogen bonding interactions can play a role in the initial binding and orientation of the substrate.
Molecular dynamics simulations can provide a dynamic picture of these interactions, showing the flexibility of the catalyst-substrate complex and the conformational changes that occur during the reaction pathway.
Stereochemical Control and Selectivity Rationalization
The high degree of stereochemical control exerted by this compound is a direct consequence of its well-defined three-dimensional structure when complexed with a metal, such as zinc. The rationalization for the observed selectivity is based on the analysis of the competing transition state models.
A widely accepted model for the enantioselective addition of dialkylzincs to aldehydes using amino alcohol catalysts is the one proposed by Noyori. In the context of the catalyst derived from this compound, the stereochemical outcome can be rationalized by considering the steric interactions in the six-membered ring transition state.
The (S)-configuration of the chiral center in the ligand backbone predetermines the conformation of the chelate rings in the zinc complex. This, in turn, dictates the orientation of the bulky dibenzyl groups. For the alkyl transfer to occur, the aldehyde must approach the zinc center. The facial selectivity arises because one face of the aldehyde will experience significant steric repulsion from the benzyl groups, while the other face is more accessible. The aldehyde orients its smaller substituent towards the sterically demanding part of the catalyst, leading to the preferential formation of one enantiomer of the product alcohol.
The following table summarizes the typical results obtained in the enantioselective addition of diethylzinc to benzaldehyde (B42025) using this compound as the chiral ligand.
| Entry | Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | 5 | 0 | 95 | 98 | (S) |
| 2 | 4-Cl-Benzaldehyde | 5 | 0 | 92 | 97 | (S) |
| 3 | 4-MeO-Benzaldehyde | 5 | 0 | 96 | 99 | (S) |
| 4 | 2-Naphthaldehyde | 5 | -20 | 90 | >99 | (S) |
Future Directions and Emerging Research Areas
Development of Novel Derivatives with Enhanced Stereoselectivity and Efficiency
A primary avenue of future research lies in the rational design and synthesis of novel derivatives of (S)-2-(dibenzylamino)pentane-1,5-diol. The goal is to fine-tune its steric and electronic properties to achieve even greater stereoselectivity and catalytic turnover numbers. nih.govnih.gov Modifications can be envisaged at several key positions on the molecule. For instance, substitution on the phenyl rings of the dibenzylamino group could introduce electron-donating or electron-withdrawing groups, thereby modulating the Lewis basicity of the nitrogen atom and its interaction with reaction substrates.
Furthermore, the development of derivatives where the benzyl (B1604629) groups are replaced by other bulky substituents could create a more defined and rigid chiral pocket around the catalytic center. This structural rigidity is often correlated with higher enantioselectivity in asymmetric transformations. The synthesis of a library of such derivatives would allow for a systematic investigation of structure-activity relationships, leading to a deeper understanding of the catalytic mechanism and the identification of superior catalysts for specific reactions. mdpi.com
Illustrative examples of potential modifications to the parent structure are presented in the table below.
| Modification Site | Potential Substituent | Expected Enhancement |
| Phenyl Rings | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Increased Lewis acidity of coordinated metals |
| Phenyl Rings | Electron-donating groups (e.g., -OCH₃, -tBu) | Increased Lewis basicity of the amine |
| Benzyl Moiety | Replacement with other bulky groups (e.g., naphthylmethyl) | Enhanced steric shielding and chiral induction |
| Diol Backbone | Introduction of additional stereocenters | Finer control over the three-dimensional chiral environment |
Integration into Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for straightforward scaling-up. nih.govacs.org The integration of this compound and its derivatives as catalysts in flow chemistry systems is a promising future direction. rsc.orgunimi.it This would involve the immobilization of the chiral catalyst onto a solid support, such as a polymer resin or silica (B1680970) gel, allowing for its use in packed-bed reactors. uc.pt
An immobilized catalyst can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling, which is a key aspect of sustainable chemistry. rsc.org Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the screening of catalyst derivatives and the optimization of reaction conditions. rsc.org This high-throughput approach would be invaluable for discovering new applications and for the rapid development of efficient and scalable synthetic processes. nih.gov
Exploration in New Reaction Types
While this compound has shown utility in certain asymmetric reactions, its full catalytic potential remains to be explored. Future research will undoubtedly focus on evaluating its effectiveness in a wider range of enantioselective transformations. acs.org Based on its structural motifs—a chiral secondary amine and two hydroxyl groups—it could potentially catalyze a variety of reactions.
For example, its ability to act as a Brønsted base or to form hydrogen bonds could be exploited in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govresearchgate.net Furthermore, in the presence of suitable metal precursors, it could form chiral metal complexes capable of catalyzing a host of other transformations, such as asymmetric hydrogenations, cycloadditions, and cross-coupling reactions. mdpi.com A systematic screening of this catalyst against a diverse panel of reaction types will be crucial in uncovering its full synthetic utility. nih.gov
Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov Future research will focus on developing more sustainable and environmentally benign methods for the synthesis of this compound itself. This could involve the use of renewable starting materials, the reduction of waste generation, and the avoidance of hazardous reagents and solvents. researchgate.netnih.gov
Biocatalytic methods, employing enzymes or whole-cell systems, could offer a green alternative to traditional chemical synthesis for producing the chiral amino alcohol precursors. pnas.org Moreover, the development of catalytic systems that operate efficiently in green solvents, such as water or bio-derived solvents, would significantly enhance the environmental profile of processes that utilize this chiral auxiliary. The focus on recyclability, as mentioned in the context of flow chemistry, is also a cornerstone of green synthesis approaches. rsc.org
Advanced Applications in Enantioselective Synthesis
The ultimate goal of developing improved chiral catalysts and methodologies is their application in the synthesis of complex and valuable molecules, such as pharmaceuticals, agrochemicals, and natural products. nih.govnumberanalytics.com Future research will aim to demonstrate the practical utility of this compound and its optimized derivatives in the key steps of multi-step syntheses. numberanalytics.comnumberanalytics.com
The ability to control the stereochemistry of multiple stereocenters in a single transformation is a significant challenge in organic synthesis. nih.gov Advanced applications could involve the use of this chiral catalyst in cascade or domino reactions, where multiple bonds are formed in a single, stereocontrolled operation. Success in these endeavors would solidify the position of this compound and its future iterations as powerful tools in the arsenal (B13267) of the synthetic organic chemist.
Q & A
Q. What is the antimicrobial mechanism of pentane-1,5-diol (PD) against aerobic bacteria, and how does it compare to traditional biocides?
PD exerts antimicrobial activity primarily through osmotic dehydration, collapsing bacterial cells by extracting water. Unlike traditional biocides (e.g., chlorhexidine, CHG), which disrupt cell membranes via electrostatic interactions, PD’s mechanism is physical and less likely to induce resistance. Researchers should validate this using viability assays (e.g., LIVE/DEAD staining) and compare MIC values against gram-positive (e.g., S. aureus) and gram-negative bacteria .
Q. How can researchers optimize PD’s role as a percutaneous absorption enhancer in transdermal drug delivery systems?
Methodological approaches include:
Q. What methodological approaches are recommended for determining the minimum inhibitory concentration (MIC) of PD against skin pathogens?
Use broth microdilution assays (CLSI guidelines) under standardized conditions (pH 5.5–6.5, 32°C) to mimic skin environments. Include controls for solvent interference (e.g., ethanol) and validate results with time-kill kinetics to assess bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How can synergistic interactions between PD and other antimicrobial agents (e.g., chlorhexidine) be systematically evaluated in vitro?
Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example:
- Combine sub-MIC PD (e.g., 0.5% v/v) with CHG (0.005% w/v) against C. albicans.
- Analyze synergy via isobolograms or Bliss independence models. Note: Synergy may vary by pathogen; e.g., PD+CHG shows limited efficacy against P. acnes due to lipid-rich cell membranes .
Q. What experimental strategies address discrepancies in PD’s efficacy against different microbial species (e.g., Propionibacterium acnes vs. Staphylococcus aureus)?
- Comparative membrane lipidomics : Analyze microbial membrane composition (e.g., P. acnes’ branched-chain fatty acids) to explain resistance.
- Environmental adaptation assays : Test PD under anaerobic vs. aerobic conditions to mimic pathogen niches.
- Biofilm disruption studies : Use crystal violet assays to quantify PD’s penetration into biofilms .
Q. What are the critical considerations for ensuring PD’s chemical stability and safety in topical formulations during preclinical development?
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products.
- Irritation potential : Use reconstructed human epidermis (RHE) models to assess IL-1α release.
- Regulatory alignment : Cross-reference OECD SIDS reports and UNEP guidelines for diol safety thresholds .
Contradictions and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
